molecular formula C11H17N5 B2503551 N-tert-butyl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 2320854-54-2

N-tert-butyl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2503551
CAS No.: 2320854-54-2
M. Wt: 219.292
InChI Key: NTSMATXDHVHZDZ-UHFFFAOYSA-N
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Description

N-tert-butyl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazoles with suitable nitriles under microwave-assisted conditions . The reaction conditions often include solvent-free environments and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-tert-butyl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . The specific pathways involved include the alteration of cell cycle checkpoints and induction of programmed cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific structural features, such as the tert-butyl and dimethyl groups, which may contribute to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-tert-butyl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5/c1-7-8(2)14-10-12-6-13-16(10)9(7)15-11(3,4)5/h6,15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSMATXDHVHZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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